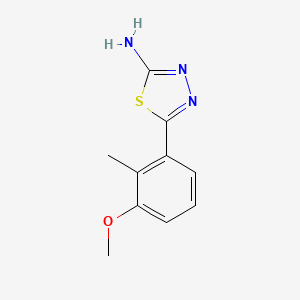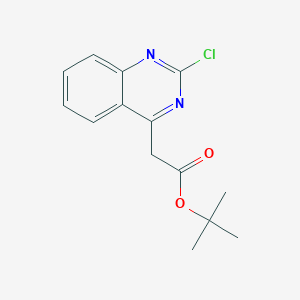
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a methanone group attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position of the pyridine ring.
Formation of Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 3-hydroxypropylamine.
Coupling Reaction: The brominated pyridine and the azetidine derivative are coupled using a suitable coupling agent like a palladium catalyst under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
(6-Chloro-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with a chlorine atom instead of bromine.
(6-Fluoro-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with a fluorine atom instead of bromine.
(6-Iodo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (6-Bromo-3-pyridyl)(3-hydroxy-1-azetidinyl)methanone imparts unique reactivity and binding properties compared to its halogen-substituted analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets, making it distinct in its applications.
特性
分子式 |
C9H9BrN2O2 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC名 |
(6-bromopyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-2-1-6(3-11-8)9(14)12-4-7(13)5-12/h1-3,7,13H,4-5H2 |
InChIキー |
YLOJKZPNXRKMLQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)


![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)

![2,2,2-Trichloroethyl [(2R,4aR,6S,7R,8R,8aS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B13705490.png)




![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)

